Antibacterial Oxazolidinones Bearing the Tetrahydrothieno[3,2-c]pyridine Scaffold Demonstrate MIC Comparable to Linezolid and Superior to Eperezolid
In a comparative antibacterial evaluation against Gram-positive pathogens, compound 15—a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-substituted oxazolidinone—exhibited minimum inhibitory concentration (MIC) values comparable to the marketed drug linezolid and superior to the clinical candidate eperezolid [1]. This head-to-head comparison demonstrates that the thieno[3,2-c]pyridine scaffold can be leveraged to achieve oxazolidinone antibacterial potency without sacrificing activity relative to the established benchmark.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | Compound 15: MIC comparable to linezolid |
| Comparator Or Baseline | Linezolid (marketed oxazolidinone antibiotic); Eperezolid (clinical oxazolidinone candidate) |
| Quantified Difference | Comparable to linezolid; superior to eperezolid |
| Conditions | In vitro screening against a panel of Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis |
Why This Matters
For antibacterial discovery programs, this evidence supports selection of the thieno[3,2-c]pyridine core as a viable scaffold for novel oxazolidinone development with activity competitive with the current standard-of-care.
- [1] Lohray BB, Lohray VB, Srivastava BK, et al. Novel tetrahydro-thieno pyridyl oxazolidinone: an antibacterial agent. Bioorg Med Chem. 2004;12(17):4557-4564. doi:10.1016/j.bmc.2004.07.019 View Source
